(R)-2-Isopropyl-5-oxohexanal
Description
Contextualization of Chiral Aldehydes as Pivotal Intermediates in Stereoselective Synthesis
Chiral aldehydes are fundamental intermediates in stereoselective synthesis, a branch of chemistry focused on the selective creation of stereoisomers. The ability to control the three-dimensional arrangement of atoms is critical in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds, where specific stereoisomers often exhibit desired activities while others may be inactive or even detrimental.
The aldehyde functional group is highly versatile, participating in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) reactions, Wittig reactions, and additions of organometallic reagents. msu.edu When the aldehyde also contains a stereogenic center, it can direct the stereochemical outcome of these reactions, influencing the formation of new chiral centers in the product. This process, known as diastereoselection, is a cornerstone of asymmetric synthesis. msu.eduegrassbcollege.ac.in For instance, in the reaction of a chiral aldehyde with an achiral nucleophile, the existing stereocenter can bias the approach of the incoming group to one of the two faces of the carbonyl group (the Re or Si face), leading to a preponderance of one diastereomer. msu.edu This inherent ability to transfer stereochemical information makes chiral aldehydes powerful tools for chemists. acs.orgacs.org Modern organic synthesis increasingly relies on catalytic asymmetric methods to generate chiral molecules, and chiral aldehydes often serve as key substrates in these transformations. rsc.orgresearchgate.netrsc.org
Structural Features and Unique Bifunctionality of (R)-2-Isopropyl-5-oxohexanal
This compound, with the chemical formula C9H16O2, possesses a distinct structure that underpins its utility in synthesis. chemsrc.comnih.gov The key structural elements are:
An aldehyde group (-CHO) at the C1 position, which is a primary site for nucleophilic attack and chain elongation.
A ketone group (C=O) at the C5 position, providing a second reactive site for different chemical transformations.
A chiral center at the C2 position with a defined (R)-configuration. cymitquimica.com
An isopropyl group attached to the chiral center (C2), which provides steric bulk that is crucial for influencing the stereochemical course of reactions.
This combination of an aldehyde and a ketone in the same molecule is known as bifunctionality . This allows for selective reactions at one carbonyl group while the other remains intact for subsequent transformations, a key strategy in multi-step synthesis. The relative reactivity of the aldehyde (generally more electrophilic) versus the ketone can be exploited to achieve chemoselective modifications. Furthermore, the six-carbon backbone provides a foundational framework that can be elaborated into more complex cyclic or acyclic systems. An intramolecular aldol condensation between the C1 aldehyde and the C5 ketone, for example, can lead to the formation of a six-membered ring, a common structural motif in natural products. dokumen.pub
Table 1: Physicochemical Properties of 2-Isopropyl-5-oxohexanal (B107532)
| Property | Value | Reference |
|---|---|---|
| CAS Number | 15303-46-5 (for racemate) | chemsrc.com |
| Molecular Formula | C9H16O2 | nih.gov |
| Molecular Weight | 156.22 g/mol | nih.gov |
| Appearance | Clear Colorless to Light Yellow Oil | chemicalbook.com |
| LogP | 1.82670 | chemsrc.com |
Historical Perspective and Evolving Significance in Complex Molecule Construction
The racemic form of 2-isopropyl-5-oxohexanal has been known for several decades, with early synthetic routes often involving a Robinson annulation reaction between isovaleraldehyde (B47997) and methyl vinyl ketone. scribd.comnottingham.ac.uk Its (R)-enantiomer gained particular significance as a key intermediate in the synthesis of various natural products and complex organic molecules. impurity.com
Historically, it was identified as a degradation product in chemical studies and has been noted in the context of flavor and fragrance chemistry, such as its discovery in Burley tobacco flavor. scispace.com Its importance in synthesis grew with the development of asymmetric methodologies that allowed for its preparation in an enantiomerically enriched form. For example, the use of prolinol-based catalysts in the reaction of isovaleraldehyde and methyl vinyl ketone provides a pathway to the (S)-enantiomer, highlighting the evolution of synthetic techniques to access specific stereoisomers. baranlab.org
The compound serves as a precursor for synthesizing other valuable chiral building blocks. impurity.com It is an intermediate in the synthesis of β-Phellandrene, a terpene found in essential oils. chemicalbook.comlookchem.com Its bifunctional nature and defined stereochemistry make it a strategic starting material for the total synthesis of terpenes, such as eudesmanes, and other natural products where the construction of specific stereocenters is paramount. scribd.comscispace.com
Scope and Academic Research Focus of the Review
This review focuses on the chemical synthesis and utility of this compound as a chiral building block in organic chemistry. The primary academic research interest in this compound lies in several key areas:
Asymmetric Synthesis: Developing efficient and highly selective methods to produce the (R)-enantiomer. This includes organocatalytic approaches and substrate-controlled reactions. baranlab.org
Total Synthesis of Natural Products: Utilizing this compound as a strategic starting material or key intermediate for the construction of complex natural products, particularly sesquiterpenoids. scribd.comnottingham.ac.ukscispace.com
Development of Synthetic Methodology: Employing the dual functionality of the molecule to explore and develop new synthetic transformations, such as intramolecular cyclizations and selective carbonyl group manipulations. dokumen.pubchim.it For instance, research has investigated its use in cascade reactions to form complex heterocyclic systems like hexahydro-6H-benzo[c]chromenones. chim.it
Precursor for Chiral Synthons: Transforming this compound into other useful chiral intermediates, such as (4R)-4-(1-Methylethyl)-2-cyclohexen-1-one, for broader applications in synthesis. impurity.com
The ongoing research underscores the compound's value not just as a static intermediate, but as a versatile tool for advancing the capabilities of stereoselective synthesis and the efficient assembly of complex molecular targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(2R)-5-oxo-2-propan-2-ylhexanal |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(6-10)5-4-8(3)11/h6-7,9H,4-5H2,1-3H3/t9-/m0/s1 |
InChI Key |
JUZXYQBZHRMZNQ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](CCC(=O)C)C=O |
Canonical SMILES |
CC(C)C(CCC(=O)C)C=O |
Origin of Product |
United States |
Stereochemical Considerations in R 2 Isopropyl 5 Oxohexanal Synthesis
Elucidation of Absolute Configuration and Stereochemical Purity
Determining the absolute configuration and ensuring the stereochemical purity of (R)-2-Isopropyl-5-oxohexanal are essential for its effective use in stereoselective synthesis.
Detailed Research Findings: The absolute configuration of 2-isopropyl-5-oxohexanal (B107532) has been established through chemical correlation and measurement of optical rotation. In one instance, the ozonolytic degradation of a terpenoid acid of known stereochemistry yielded (+)-2-isopropyl-5-oxohexanal, which was determined to possess the (S)-configuration. tandfonline.com This correlation provides a definitive method for assigning the absolute stereochemistry. Consequently, the levorotatory enantiomer is assigned the (R)-configuration.
The absolute stereochemistry can also be assigned by comparing the sign of the optical rotation of a synthesized sample to known standards. figshare.com For example, the synthesis of this compound using an (R)-enantiomer of a specific organocatalyst resulted in a product with a specific optical rotation, confirming its configuration. beilstein-journals.org
Spectroscopic and physical data are crucial for characterizing the compound. High-resolution mass spectrometry (HRMS) confirms its elemental composition, while NMR spectroscopy (¹H and ¹³C) elucidates its structural connectivity. beilstein-journals.orgbaranlab.org The stereochemical purity, or enantiomeric excess (ee), is typically determined using chiral chromatography techniques.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₂ | cymitquimica.comnih.gov |
| Molecular Weight | 156.222 g/mol | cymitquimica.com |
| Appearance | Neat | cymitquimica.com |
| Optical Rotation [α] | Specific rotation values are used to confirm configuration. For the related (S)-enantiomer: [α]²³ +44.4° (c=0.045 in CH₃OH) | tandfonline.com |
Enantiomeric Recognition and Separation Methodologies
The preparation of enantiomerically pure this compound is paramount for its application in asymmetric synthesis. This is achieved either by separating a racemic mixture or, more commonly, through enantioselective synthesis.
Detailed Research Findings: Enantioselective synthesis provides a direct route to a specific enantiomer, bypassing the need for resolution. Organocatalysis has proven to be a powerful tool for this purpose. For instance, the asymmetric Michael addition of isovaleraldehyde (B47997) to methyl vinyl ketone, a key step in forming the 2-isopropyl-5-oxohexanal backbone, can be catalyzed by chiral prolinol derivatives to yield the desired enantiomer with high selectivity. baranlab.orgrsc.org The use of (R)- or (S)-prolinol catalysts directs the formation of the corresponding (R)- or (S)-keto-aldehyde. beilstein-journals.org
For separating enantiomers from a racemic mixture, chiral chromatography is the method of choice. Chiral gas chromatography (GC) has been successfully employed for the enantiomeric separation of related compounds, indicating its applicability for this compound. researchgate.net This technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.
| Methodology | Description | Key Reagents/Conditions | Reference |
| Asymmetric Synthesis | Enantioselective Michael addition of an aldehyde to an enone. | Isovaleraldehyde, Methyl vinyl ketone, Chiral organocatalyst (e.g., (R)-prolinol derivatives). | beilstein-journals.orgbaranlab.orgrsc.org |
| Chiral Chromatography | Separation of a racemic mixture based on differential interaction with a chiral stationary phase. | Chiral Gas Chromatography (GC) columns. | researchgate.net |
Influence of Chiral Centers on Reactivity and Synthetic Outcomes
The stereocenter at the C2 position significantly directs the stereochemical course of subsequent reactions, a principle that is harnessed in the synthesis of complex molecules.
Detailed Research Findings: The steric bulk of the isopropyl group at the C2 position plays a crucial role in controlling the stereochemistry of intramolecular reactions. In base-mediated intramolecular aldol (B89426) condensations, the presence of a branching substituent like isopropyl is reported to be essential to prevent partial epimerization (loss of stereochemical purity) at the α-carbon, which can occur via enolization of the aldehyde. rsc.org This highlights the center's role in preserving the stereochemical integrity of the molecule during cyclization reactions.
Furthermore, this compound serves as a versatile chiral building block in various domino and cascade reactions. For example, it has been used in organocatalytic Michael-acetalization-Henry reaction cascades to construct complex hexahydro-6H-benzo[c]chromenone skeletons. chim.itresearchgate.net In such sequences, the pre-existing stereocenter in this compound influences the creation of multiple new stereogenic centers, leading to products with high diastereoselectivity and enantioselectivity. chim.itresearchgate.net The (R)-configuration effectively relays stereochemical information throughout the synthetic sequence, demonstrating its profound influence on synthetic outcomes.
Advanced Synthetic Methodologies for R 2 Isopropyl 5 Oxohexanal
Asymmetric Organocatalysis in Aldehyde Synthesis
Organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis, offering metal-free alternatives that often proceed under mild conditions. scienceopen.com The synthesis of chiral aldehydes and related carbonyl compounds has been a significant area of success for this field.
Pyrrolidine-Derived Organocatalysts for Enantioselective Michael Additions
The enantioselective Michael addition of aldehydes to α,β-unsaturated ketones is a cornerstone reaction in organocatalysis, enabled by enamine activation. nih.gov Chiral pyrrolidine (B122466) derivatives, such as diarylprolinol silyl (B83357) ethers, are exceptionally effective catalysts for these transformations. beilstein-journals.org The catalytic cycle involves the formation of a nucleophilic enamine intermediate from the aldehyde and the secondary amine catalyst. This enamine then adds to the Michael acceptor (e.g., an enone). Subsequent hydrolysis releases the 1,5-dicarbonyl product and regenerates the catalyst.
This methodology is directly applicable to the synthesis of (R)-2-Isopropyl-5-oxohexanal. The reaction involves the conjugate addition of isovaleraldehyde (B47997) (3-methylbutanal) to methyl vinyl ketone. A specific synthesis has been reported using the (R)-Jørgensen organocatalyst, (R)-(+)-2-(1-methoxy-1,1-diphenylmethyl)pyrrolidine, to yield the desired this compound. beilstein-journals.org The use of such catalysts provides high yields and excellent enantioselectivities. organic-chemistry.orgrsc.org
Table 1: Performance of Pyrrolidine-Derived Catalysts in Asymmetric Michael Additions of Aldehydes This table presents representative data for the general reaction type.
| Aldehyde | Michael Acceptor | Catalyst (mol%) | Yield (%) | diastereomeric ratio (syn/anti) | enantiomeric excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Propanal | trans-β-Nitrostyrene | Adamantoyl L-prolinamide (10) | 94 | 89:11 | 99 | rsc.org |
| 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Pyrrolidine derivative OC4 (10) | 87 | 92:8 | 85 | beilstein-journals.org |
| Pentanal | Nitroethylene | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (5) | >95 | - | >95 | nih.gov |
| Isovaleraldehyde | trans-β-Nitrostyrene | trans-4-Hydroxyprolylamide (10) | 95 | 97:3 | 99 | organic-chemistry.org |
Chiral Phosphoric Acid Catalysis in Enantioselective Transformations
Chiral phosphoric acids (CPAs), particularly those derived from BINOL, have become powerful and versatile Brønsted acid organocatalysts. scienceopen.comsigmaaldrich.com Their mode of action relies on forming a well-defined chiral environment through hydrogen bonding, activating electrophiles for enantioselective attack by nucleophiles. researchgate.net While initially used for activating imines, the application of CPAs has expanded to include the activation of carbonyl compounds. researchgate.net
CPAs have been successfully employed in a variety of enantioselective transformations involving aldehydes, such as allylborations, acs.org Povarov reactions, nih.gov and various cycloadditions. rsc.org For instance, the enantioselective allylboration of aldehydes with allylboronates proceeds with high efficiency and stereocontrol under CPA catalysis to form homoallylic alcohols. acs.org Similarly, three-component Povarov reactions of aldehydes, anilines, and enecarbamates can be catalyzed by CPAs to produce highly substituted tetrahydroquinolines with excellent enantioselectivity. nih.gov Although a direct synthesis of this compound using this method is not prominently documented, CPA catalysis represents a key advanced strategy for generating chiral molecules from aldehyde precursors.
Table 2: Examples of Chiral Phosphoric Acid (CPA) Catalyzed Transformations of Aldehydes
| Aldehyde | Reactant(s) | Reaction Type | Yield (%) | diastereomeric ratio | enantiomeric excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Aniline, N-Boc-enecarbamate | Povarov Reaction | 97 | >95:5 (cis/trans) | 99 | nih.gov |
| Cyclohexanecarboxaldehyde | Aniline, N-Boc-enecarbamate | Povarov Reaction | 91 | >95:5 (cis/trans) | >99 | nih.gov |
| Benzaldehyde | γ-Methylallylboronate | Allylboration | 95 | >20:1 (anti/syn) | 99 | acs.org |
| 2-Naphthaldehyde | D-A Aziridine | (3+2) Cycloaddition | 92 | >20:1 | 97 | rsc.org |
N-Heterocyclic Carbene (NHC)-Catalyzed Desymmetrization Strategies
N-Heterocyclic carbenes (NHCs) are a unique class of organocatalysts known for their ability to induce Umpolung (polarity inversion) of aldehydes, most famously through the formation of the Breslow intermediate. nih.gov Beyond this, NHCs are highly effective in desymmetrization reactions, providing an elegant pathway to chiral molecules. nih.govsioc-journal.cn This strategy involves the enantioselective reaction of one of two identical functional groups within a prochiral substrate.
For example, NHC catalysts have been used in the desymmetrization of biaryldialdehydes through mono-esterification, yielding axially chiral aldehydes with excellent enantioselectivity. sioc-journal.cn The NHC catalyst selectively activates one of the two aldehyde groups for reaction, breaking the molecule's symmetry and establishing the chiral axis. nih.govsioc-journal.cn This approach has also been extended to the desymmetrization of silicon-centered dialdehydes to access silicon-stereogenic organosilanes. acs.org Desymmetrization represents a sophisticated, albeit indirect, method for accessing complex chiral aldehydes and demonstrates the advanced capabilities of NHC catalysis.
Table 3: NHC-Catalyzed Desymmetrization of Dialdehydes
| Substrate | Reaction | Yield (%) | enantiomeric excess (ee %) | Reference |
|---|---|---|---|---|
| Biaryldialdehyde | Oxidative Esterification | 97 | 99 | sioc-journal.cn |
| Symmetric Dicarbaldehyde | Nitrile Formation | 55 | 98 | nih.gov |
| Silicon-centered Dialdehyde | Enantioselective Monoesterification | 92 | 99 | acs.org |
Cascade and Multicomponent Reactions in Organocatalytic Systems
Organocatalytic cascade reactions, also known as domino or tandem reactions, are powerful tools for rapidly constructing complex molecular architectures from simple precursors in a single synthetic operation. beilstein-journals.orgresearchgate.net These processes often involve the catalyst engaging in multiple activation modes (e.g., iminium ion and enamine catalysis) to orchestrate a sequence of bond-forming events. csic.es Multicomponent reactions (MCRs), where three or more reactants combine in one pot, are a subset of this strategy. rsc.org
A classic example is the Enders triple cascade, where a diarylprolinol silyl ether catalyst promotes a reaction between an aldehyde, a nitroalkene, and an α,β-unsaturated aldehyde. beilstein-journals.org This process generates highly functionalized cyclohexene (B86901) derivatives with four contiguous stereocenters with excellent stereocontrol. beilstein-journals.org Other organocascade reactions have been developed for the synthesis of complex chiral tetrahydroquinolines from aldehydes and amino-substituted nitroalkenes. acs.org These sophisticated one-pot transformations highlight the capacity of organocatalysis to achieve significant increases in molecular complexity efficiently, representing a frontier in the synthesis of stereochemically rich molecules. csic.esnih.gov
Table 4: Organocatalytic Cascade and Multicomponent Reactions Involving Aldehydes
| Aldehyde | Other Reactants | Catalyst | Product Type | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|---|---|
| Propanal | 2-Amino-β-nitrostyrene | Diphenylprolinol TMS ether | Tetrahydroquinoline | 90 | >30:1 dr, >99% ee | acs.org |
| Cinnamaldehyde | Isobenzopyrylium precursor, Water | Diarylprolinol silyl ether | Tetrahydronaphthol | 95 | >20:1 dr, 98% ee | csic.es |
| Acetaldehyde | Nitroalkene, Enal | Diarylprolinol silyl ether | Cyclohexenal | 72 | >20:1 dr, >99% ee | beilstein-journals.org |
Transition Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysis provides highly efficient and selective methods for forming carbon-carbon bonds. Rhodium, in particular, has been extensively used in asymmetric conjugate additions to construct chiral carbonyl compounds.
Rhodium-Catalyzed Asymmetric Conjugate Additions
The rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated electron-deficient olefins is a robust and widely used method for enantioselective C-C bond formation. thieme-connect.comwiley-vch.de This reaction, often referred to as the Hayashi-Miyaura reaction, typically utilizes a rhodium(I) precursor and a chiral phosphine (B1218219) ligand, with BINAP being a classic example. thieme-connect.com The reaction is notable for its broad substrate scope, including α,β-unsaturated ketones, esters, and nitroalkenes, and its high functional group tolerance. thieme-connect.comresearchgate.net
The catalytic cycle is generally understood to involve the formation of an aryl- or alkenyl-rhodium(I) species via transmetalation from the organoboron reagent. wiley-vch.de This species then undergoes migratory insertion with the α,β-unsaturated substrate, followed by protonolysis (often by water or an alcohol co-solvent) to release the 1,4-addition product and regenerate the active rhodium catalyst. wiley-vch.de This methodology has been used to generate a wide array of enantioenriched 1,4-dicarbonyl compounds and related structures in high yields and with excellent enantioselectivity, often exceeding 95% ee. thieme-connect.comnih.govresearchgate.net It stands as a premier method for the asymmetric synthesis of β-substituted carbonyl compounds.
Table 5: Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboron Reagents to Enones
| Enone | Organoboronic Acid | Chiral Ligand | Yield (%) | enantiomeric excess (ee %) | Reference |
|---|---|---|---|---|---|
| 2-Cyclohexenone | Phenylboronic acid | (S)-BINAP | 99 | 97 | thieme-connect.com |
| 2-Cyclopentenone | Phenylboronic acid | (S)-BINAP | 95 | 97 | thieme-connect.com |
| 2-Cyclohexenone | 4-Methoxyphenylboronic acid | (S)-BINAP | 98 | 98 | thieme-connect.com |
| N-acyl-3,5-dimethylpyrazole | Propanal (as acyl radical precursor) | Chiral Rh(III) Lewis Acid | 99 | 97 | researchgate.net |
Ruthenium and Palladium-Catalyzed Approaches to Chiral Aldehyde Precursors
Transition metal catalysis offers powerful tools for the enantioselective synthesis of chiral molecules. Ruthenium and palladium complexes, in particular, have been developed for reactions that can generate chiral aldehyde precursors with high efficiency and selectivity.
Palladium-Catalyzed Synthesis: Palladium catalysis is extensively used for creating chiral centers. diva-portal.org Methods like the atroposelective C-H naphthylation can be employed to synthesize axially chiral biaryl aldehyde catalysts, which in turn can induce chirality in other molecules. nih.gov While not a direct synthesis of this compound, this approach highlights the capability of palladium to generate chiral aldehyde structures through C-H functionalization. nih.govrsc.org For instance, the Shi group developed a Pd(II)-catalyzed atroposelective C-H functionalization strategy to produce various axially chiral biaryl aldehydes with excellent enantioselectivities (up to 99% ee) using L-tert-leucine as a chiral transient ligand. rsc.org Another relevant palladium-catalyzed transformation is the allylation of aldehydes with allyl alcohols, proceeding via an allylboronic acid intermediate, to furnish enantioenriched homoallyl alcohols which are precursors to chiral aldehydes. diva-portal.org
Ruthenium-Catalyzed Synthesis: Ruthenium complexes are also prominent in asymmetric synthesis. Chiral ruthenium catalysts, often featuring chiral diamine or phosphine ligands, are effective in asymmetric hydrogenation and addition reactions. researchgate.netnih.govresearchgate.net For example, a catalyst system combining a chiral diamine derivative with an achiral monophosphine ligand has been shown to catalyze the asymmetric nucleophilic addition of aldehyde hydrazones to ketones, producing chiral tertiary alcohols. nih.gov While this provides a route to chiral structures, subsequent functional group manipulation would be required to yield a chiral aldehyde like this compound. The development of ruthenium catalysts with chiral arene ligands derived from natural products like camphor (B46023) has also been explored for asymmetric C-H activation, offering another potential pathway to chiral intermediates. researchgate.net
Ligand Design and Chiral Induction in Metal-Catalyzed Systems
The success of metal-catalyzed asymmetric synthesis hinges on the design of the chiral ligand, which orchestrates the stereochemical outcome of the reaction.
In palladium-catalyzed systems , the use of chiral ligands is crucial for achieving high enantioselectivity. For example, in the synthesis of P-stereogenic phosphinamides, a chiral amino acid ligand (L10) was used to achieve desymmetric C-H arylation with up to 98% ee. rsc.org Similarly, the synthesis of axially chiral biaryl aldehydes has been accomplished using L-tert-leucine, which forms a chiral imine intermediate with the substrate, guiding the stereoselective C-H palladation. rsc.org The concept of double chiral induction, where both a chiral ligand (like a chiral phosphoric acid) and a chiral reagent (like a chiral allylic borate) are used, has also been successfully applied in palladium-catalyzed carbonyl allylations. nih.gov
For ruthenium-catalyzed reactions , ligand design is equally critical for chiral induction. The combination of chiral ligands, such as a chiral N-heterocyclic carbene (NHC) and a chiral diamine, in a single ruthenium complex creates a highly effective precatalyst for asymmetric hydrogenation. nih.gov The unique structures of these complexes, sometimes featuring unusual tridentate coordination, are key to their catalytic activity and selectivity. nih.gov In other systems, the synergistic effect of a chiral diamine and an achiral phosphine ligand, interacting through hydrogen bonds, creates an expanded chiral environment that effectively induces enantioselectivity in the addition of aldehyde hydrazones to ketones. nih.gov The development of novel chiral arene ligands, such as those derived from [2.2]paracyclophane or (S)-H8-BINOL, is opening new avenues for stereocontrolled ruthenium-catalyzed C-H activation. researchgate.net
Other Established and Emerging Synthetic Routes
Beyond the metal-catalyzed approaches targeting precursors, several other strategies have been established for the direct or near-direct synthesis of this compound and related chiral aldehydes.
The conjugate addition of an aldehyde to an α,β-unsaturated ketone, known as the Michael addition, is a direct and powerful method for constructing the carbon skeleton of 2-isopropyl-5-oxohexanal (B107532). The key challenge is to control the stereochemistry at the newly formed chiral center.
A well-documented synthesis of this compound involves the organocatalytic Michael addition of isovaleraldehyde to methyl vinyl ketone. scribd.comnottingham.ac.uk This reaction can be catalyzed by chiral secondary amines, such as proline derivatives. For instance, using (R)-(+)-2-(1-methoxy-1,1-diphenylmethyl)pyrrolidine as the organocatalyst, the desired (R)-enantiomer can be synthesized. beilstein-journals.org The reaction proceeds through the formation of a chiral enamine intermediate from the isovaleraldehyde and the catalyst, which then attacks the methyl vinyl ketone. Subsequent hydrolysis releases the chiral product and regenerates the catalyst. scribd.com
Table 1: Organocatalytic Michael Addition for the Synthesis of 2-Isopropyl-5-oxohexanal
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Ref |
|---|---|---|---|---|
| Isovaleraldehyde | Methyl Vinyl Ketone | (Diethylamino)trimethylsilane, MeCN, reflux | (rac)-2-Isopropyl-5-oxohexanal | scribd.comnottingham.ac.uk |
| Isovaleraldehyde | Methyl Vinyl Ketone | (S)-Prolinol derivative, Ethyl 3,4-dihydroxybenzoate | (S)-2-Isopropyl-5-oxohexanal | baranlab.org |
Ozonolysis is a robust reaction for cleaving carbon-carbon double bonds to form carbonyl compounds. masterorganicchemistry.com When applied to a chiral alkene, this method can yield chiral aldehydes or ketones without disturbing the existing stereocenter, provided the stereocenter is not part of the double bond. For the synthesis of a chiral aldehyde like this compound, one would start with a suitable chiral alkene precursor.
The general strategy involves the ozonolysis of an alkene followed by a reductive workup using reagents like dimethyl sulfide (B99878) (DMS) or zinc to yield the aldehyde. masterorganicchemistry.com An oxidative workup, using for example hydrogen peroxide, would lead to a carboxylic acid. masterorganicchemistry.com The stereoselectivity is embedded in the synthesis of the chiral alkene precursor. For example, the stereoselective ozonolysis of a silyl-substituted allylic alcohol derivative can produce a chiral aldehyde intermediate. rsc.org The development of in situ reductive ozonolysis procedures, for example using tertiary amine N-oxides, aims to avoid the formation of potentially hazardous peroxidic intermediates. unl.edu
The aldol (B89426) reaction is a cornerstone of C-C bond formation, creating a β-hydroxy carbonyl compound. nih.gov Asymmetric versions of this reaction can establish stereocenters with high control. Intramolecular aldol condensations are particularly useful for forming cyclic structures. youtube.com
For a molecule like this compound, a retrosynthetic analysis via an aldol reaction could envision a disconnection between the C3 and C4 positions. However, a more common application is the use of aldol reactions to build up complexity in a linear chain. Proline-catalyzed direct asymmetric aldol reactions between a ketone donor and an aldehyde acceptor are well-established. nih.gov For example, the reaction between acetone (B3395972) and an aldehyde can be catalyzed by proline to give a β-hydroxy ketone with high enantioselectivity. nih.gov To synthesize the target molecule, one might employ a strategy where an aldol reaction sets the stereochemistry of a related β-hydroxy ketone, which is then elaborated to the final product. A key consideration in mixed aldol condensations is regioselectivity, where typically the less hindered aldehyde acts as the electrophile and the ketone forms the enolate nucleophile. scribd.com
The final step in a synthetic sequence often involves adjusting the oxidation state of a functional group. Reductive and oxidative methods are therefore crucial for converting precursors into the desired chiral aldehyde.
Reductive Methods: Chiral aldehydes can be accessed by the partial reduction of corresponding carboxylic acid derivatives. For instance, N-protected α-amino acids can be converted to chiral α-amino aldehydes in a one-pot reaction by activation with CDI (1,1'-Carbonyldiimidazole) followed by reduction with DIBAL-H (Diisobutylaluminium hydride). rsc.org This method provides the aldehyde product with high yield and stereointegrity. rsc.org Similarly, copper hydride-catalyzed enantioselective reduction of α,β-unsaturated carboxylic acids can furnish β-chiral aldehydes. organic-chemistry.org Another approach involves the reduction of activated amides (e.g., Weinreb amides or N,N-diisopropylamides) to aldehydes. rsc.orgorganic-chemistry.org Reductive amination, the conversion of a carbonyl group to an amine, is another powerful tool, although it moves away from the aldehyde target. wikipedia.orgresearchgate.net
Oxidative Methods: Conversely, the selective oxidation of a primary alcohol is a common method for synthesizing aldehydes. The challenge lies in preventing over-oxidation to the carboxylic acid. pressbooks.pub Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are frequently used for this transformation. In industrial settings, catalytic methods using TEMPO-type catalysts with a terminal oxidant are popular. acsgcipr.org For ketones, oxidation is generally more difficult, but aldehydes are readily oxidized. pressbooks.publibretexts.org The oxidation of an aldehyde to a carboxylic acid proceeds through a hydrate (B1144303) intermediate. pressbooks.publibretexts.org Therefore, starting from a chiral primary alcohol precursor, (R)-2-isopropyl-5-oxohexan-1-ol, a controlled oxidation would yield the target aldehyde.
Table 2: Common Reagents for Alcohol to Aldehyde Oxidation
| Reagent/System | Description | Ref |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | A chromium(VI) reagent that oxidizes primary alcohols to aldehydes efficiently. | iranchembook.ir |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that allows for mild and selective oxidation of primary alcohols. | acsgcipr.org |
| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base. | acsgcipr.org |
| TEMPO/NaOCl | A catalytic system where the stable radical TEMPO is the active oxidant, regenerated by a stoichiometric oxidant like bleach. | acsgcipr.org |
Reactivity Profiles and Derivatization Strategies of R 2 Isopropyl 5 Oxohexanal
Chemoselective Transformations of the Aldehyde Moiety
The aldehyde functional group is generally more reactive than the ketone group towards nucleophilic attack and oxidation. This heightened reactivity is attributed to two primary factors: electronics and sterics. The carbonyl carbon of an aldehyde is more electrophilic because it is flanked by only one electron-donating alkyl group, compared to the two alkyl groups of a ketone. Sterically, the aldehyde presents a less hindered face for nucleophilic approach due to the small size of the attached hydrogen atom. libretexts.org This inherent reactivity difference is the foundation for chemoselective modifications targeting the aldehyde in (R)-2-Isopropyl-5-oxohexanal.
Nucleophilic addition to the aldehyde carbonyl is the most facile reaction for this compound. The addition of a nucleophile, such as an organometallic reagent (e.g., Grignard or organolithium), to the prochiral aldehyde creates a new stereocenter at C-1. The stereochemical outcome of this addition is influenced by the pre-existing (R)-stereocenter at C-2, a phenomenon known as substrate control.
The Felkin-Anh model is widely used to predict the major diastereomer formed in such 1,2-asymmetric induction events. bham.ac.uklibretexts.org According to this model, the largest group on the α-carbon (the isopropyl group in this case) orients itself anti-periplanar to the incoming nucleophile to minimize steric strain. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory, approaching from the face opposite the largest group and over the smallest substituent (the hydrogen atom at C-2). libretexts.org This leads to a predictable diastereoselectivity in the resulting secondary alcohol.
| Nucleophile (Nu:) | Reagent Example | Predicted Major Product (Diastereomer) |
| Methyl | CH₃MgBr | (1R,2R)-1-Hydroxy-2-isopropyl-5-oxohexane |
| Phenyl | PhLi | (1S,2R)-1-Hydroxy-1-phenyl-2-isopropyl-5-oxohexane |
| Hydride | LiAlH₄ (non-selective) | (1S,2R)-2-Isopropylhexane-1,5-diol |
Table 1: Predicted Stereochemical Outcomes of Nucleophilic Addition to the Aldehyde Moiety of this compound based on the Felkin-Anh Model.
The differential reactivity of aldehydes and ketones extends to oxidation and reduction reactions, allowing for high chemoselectivity.
Reduction: Aldehydes can be selectively reduced to primary alcohols in the presence of ketones using mild reducing agents or carefully controlled reaction conditions. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose. While NaBH₄ can reduce both aldehydes and ketones, selectivity can be achieved by using it at low temperatures (e.g., -78 °C) in a mixed solvent system, such as ethanol (B145695) in dichloromethane. tandfonline.comcdnsciencepub.comscribd.com Under these conditions, the more reactive aldehyde is reduced significantly faster than the ketone. cdnsciencepub.com
Oxidation: Aldehydes are readily oxidized to carboxylic acids, whereas ketones are generally resistant to oxidation except under harsh conditions. chemguide.co.uklibretexts.org This provides a straightforward method for selectively transforming the aldehyde group in this compound. Mild oxidizing agents such as Tollens' reagent ([Ag(NH₃)₂]⁺) or acidified potassium dichromate(VI) solution can be employed to yield (R)-2-Isopropyl-5-oxo-hexanoic acid without affecting the ketone moiety. chemguide.co.uk
| Transformation | Reagent(s) | Conditions | Expected Product |
| Selective Reduction | Sodium Borohydride (NaBH₄) | -78 °C, EtOH/CH₂Cl₂ | (R)-6-hydroxy-5-isopropyl-2-hexanone |
| Selective Oxidation | Tollens' Reagent ([Ag(NH₃)₂]⁺OH⁻) | Gentle warming | (R)-2-Isopropyl-5-oxo-hexanoic acid |
| Selective Oxidation | Acidified Potassium Dichromate(VI) (K₂Cr₂O₇/H₂SO₄) | Gentle warming | (R)-2-Isopropyl-5-oxo-hexanoic acid |
Table 2: Chemoselective Reduction and Oxidation of the Aldehyde Moiety.
Transformations Involving the Ketone Functional Group
Targeting the less reactive ketone group for transformation while the more reactive aldehyde is present requires specific synthetic strategies.
Two main strategies are employed to achieve selectivity for the ketone: protection of the aldehyde or use of ketone-selective reagents.
Protection-Deprotection Strategy: The aldehyde can be selectively protected as an acetal (B89532) (e.g., by reacting with a diol like ethylene (B1197577) glycol under acidic conditions). Acetals are stable to many reagents that react with ketones, such as nucleophiles and hydrides. Once the aldehyde is protected, the ketone can be modified. For example, a Grignard reagent can be added to the ketone to form a tertiary alcohol, or a Wittig reagent can be used to form an alkene. Subsequent acidic hydrolysis removes the protecting group, regenerating the aldehyde.
Chemoselective Reagents: The Luche reduction is a prominent example of a chemoselective reaction that favors ketones over aldehydes. openochem.org This reaction uses a combination of sodium borohydride (NaBH₄) and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol. wikipedia.orgchem-station.com The proposed mechanism involves the in-situ formation of a harder borohydride species and temporary acetal formation at the aldehyde, which deactivates it towards reduction. chem-station.com This allows for the selective reduction of the ketone in this compound to a secondary alcohol. youtube.com
| Goal | Strategy | Reagent(s) | Expected Intermediate/Product |
| Selective Reduction | Ketone-Selective Reagent | NaBH₄, CeCl₃·7H₂O in MeOH | (R)-5-hydroxy-2-isopropylhexanal |
| Selective Addition | Aldehyde Protection | 1. Ethylene glycol, H⁺2. CH₃MgBr3. H₃O⁺ | (R)-2-Isopropyl-5-hydroxy-5-methylhexanal |
Table 3: Strategies for Selective Transformations at the Ketone Functional Group.
The presence of both a carbonyl group and enolizable protons allows this compound to participate in condensation reactions.
Intermolecular Condensation: In a mixed aldol (B89426) reaction, the more electrophilic and non-enolizable (at the formyl proton) aldehyde typically acts as the electrophilic acceptor. An enolate from another carbonyl compound would preferentially attack the aldehyde of this compound.
Intramolecular Condensation: More significantly, the molecule can undergo an intramolecular aldol reaction. libretexts.orglibretexts.org This occurs when a base removes an α-proton from one of the carbonyls to form an enolate, which then attacks the other carbonyl group within the same molecule. libretexts.orgchemistrysteps.com For this compound, enolization can occur at C-4 (adjacent to the ketone) or C-2 (adjacent to the aldehyde).
Path A (Favored): Deprotonation at C-4 generates a ketone enolate. This enolate can then attack the more electrophilic aldehyde carbonyl. This is a 1,5-dicarbonyl system, and the cyclization results in the formation of a thermodynamically stable five-membered ring. libretexts.orgjove.com Subsequent dehydration (aldol condensation) would yield a substituted cyclopentenone.
Path B (Disfavored): Deprotonation at C-2 would form an aldehyde enolate. Attack of this enolate on the ketone carbonyl would form a seven-membered ring, which is kinetically and thermodynamically less favorable than the five-membered ring.
Therefore, treatment of this compound with a base is expected to predominantly yield (R)-3-isopropyl-2-methylcyclopent-2-en-1-one after cyclization and dehydration.
Dual Functional Group Reactivity in Complex Syntheses
The dual nature of this compound can be exploited in tandem or cascade reactions to rapidly build molecular complexity. For instance, the Jørgensen-Hayashi catalyst has been used in enantioselective cascade reactions involving the similar, less substituted 5-oxohexanal (B8756871), highlighting the utility of this class of compounds. chim.it A selective transformation at one carbonyl can set the stage for a subsequent intramolecular reaction involving the second carbonyl. An example could be the Luche reduction of the ketone to a secondary alcohol, followed by an acid-catalyzed intramolecular cyclization where the newly formed hydroxyl group attacks the aldehyde to form a cyclic hemiacetal or acetal, creating a substituted tetrahydropyran (B127337) ring system. Such strategies, which leverage the inherent reactivity of both functional groups in a controlled sequence, are powerful tools in the synthesis of complex target molecules.
Tandem and Cascade Reactions Capitalizing on Bifunctionality
The presence of both an aldehyde and a ketone in this compound opens up possibilities for intramolecular reactions, where one carbonyl group or its enolate acts as a nucleophile towards the other carbonyl, which acts as an electrophile. Such tandem or cascade reactions are highly efficient in rapidly building molecular complexity from a single starting material.
A prime example of a potential cascade reaction for this compound is an intramolecular aldol condensation. In this reaction, under basic or acidic conditions, an enolate can be formed at one of several positions. The most likely pathway involves the formation of an enolate from the ketone, which then attacks the more electrophilic aldehyde. This would lead to the formation of a six-membered ring, a thermodynamically favored process.
The general mechanism for the base-catalyzed intramolecular aldol condensation of a 5-oxohexanal derivative is as follows:
Deprotonation of an α-carbon to one of the carbonyl groups to form an enolate.
Intramolecular nucleophilic attack of the enolate on the other carbonyl group to form a cyclic β-hydroxy carbonyl compound.
Dehydration of the aldol adduct to yield an α,β-unsaturated cyclic ketone.
For this compound, enolization can occur at C4 or C6. Enolization at C4 followed by attack on the aldehyde would lead to a five-membered ring, while enolization at C6 and subsequent attack on the aldehyde would result in a seven-membered ring. However, the most probable pathway involves the formation of an enolate at the methyl group of the ketone (C6), which would then attack the aldehyde to form a six-membered ring, as this is generally the most kinetically and thermodynamically favored pathway for 1,4-dicarbonyl compounds. This would result in the formation of a substituted cyclohexenone derivative. The stereochemistry at the C2 position would influence the diastereoselectivity of the cyclization.
| Reactant | Reaction Type | Potential Product(s) | Key Intermediates |
| This compound | Intramolecular Aldol Condensation | Substituted cyclohexenone | Enolate, Cyclic aldol adduct |
This table presents the predicted outcome of an intramolecular aldol condensation of this compound based on the reactivity of analogous 1,4-dicarbonyl compounds.
Chemo- and Diastereoselective Manipulations of Both Carbonyls
The differential reactivity of the aldehyde and ketone functionalities in this compound allows for selective transformations, a cornerstone of modern synthetic strategy. Aldehydes are generally more electrophilic and less sterically hindered than ketones, making them more susceptible to nucleophilic attack. This difference can be exploited to achieve chemoselective reactions.
Chemoselective Reduction:
One of the most common chemoselective manipulations is the reduction of the aldehyde in the presence of the ketone. This can be achieved using mild reducing agents that are selective for aldehydes. For instance, sodium borohydride (NaBH₄) at low temperatures, or more specialized reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are known to selectively reduce aldehydes over ketones. Conversely, the reduction of both carbonyl groups would require a stronger reducing agent like lithium aluminum hydride (LiAlH₄).
Diastereoselective Reduction:
Following the selective reduction of the aldehyde, the subsequent reduction of the ketone would lead to the formation of a diol. The stereochemical outcome of the ketone reduction is influenced by the pre-existing stereocenter at C2. The approach of the hydride reagent to the ketone carbonyl can be directed by the steric bulk of the isopropyl group, potentially leading to a diastereoselective synthesis of one of the possible diastereomeric diols. This is an example of substrate-controlled diastereoselectivity. The specific diastereomeric ratio would depend on the reducing agent and reaction conditions.
| Starting Material | Reagent | Selective Transformation | Expected Major Product |
| This compound | NaBH₄ (low temp.) | Chemoselective reduction of aldehyde | (R)-2-Isopropyl-5-oxohexan-1-ol |
| This compound | LiAlH₄ | Reduction of both carbonyls | (2R)-2-Isopropylhexane-1,5-diol |
| (R)-2-Isopropyl-5-oxohexan-1-ol | NaBH₄ | Diastereoselective reduction of ketone | Diastereomeric (2R)-2-Isopropylhexane-1,5-diols |
This table outlines potential chemo- and diastereoselective reduction strategies for this compound, based on established principles of carbonyl reactivity.
Role of R 2 Isopropyl 5 Oxohexanal As a Chiral Building Block in Total Synthesis
Total Synthesis of Natural Products
The strategic application of (R)-2-Isopropyl-5-oxohexanal has been instrumental in the successful total synthesis of several classes of natural products. Its inherent chirality and functional group arrangement allow for the efficient and stereocontrolled introduction of key structural motifs found in these target molecules.
Terpenoid Synthesis: From this compound to β-Phellandrene and Related Structures
This compound serves as a key intermediate in the synthesis of various terpene compounds, most notably β-phellandrene. lookchem.comchemicalbook.com β-Phellandrene is a cyclic monoterpene found in the essential oils of various plants, such as those from the Eucalyptus genus. chemicalbook.comnih.gov The synthesis of β-phellandrene from this compound highlights the utility of this chiral building block in constructing the characteristic p-menthane (B155814) skeleton of many monoterpenes. chemicalbook.com The conversion typically involves an intramolecular aldol (B89426) condensation to form a cyclohexenone intermediate, which can then be further elaborated to yield β-phellandrene. This synthetic route underscores the efficiency of using a pre-functionalized and stereochemically defined starting material to achieve the target terpene structure.
The application of this compound extends to the synthesis of more complex sesquiterpenes as well. For instance, it has been utilized in the synthesis of eudesmane (B1671778) terpenes, which are characterized by a bicyclic framework. scribd.com The synthesis of these complex structures often involves a series of strategic transformations, where the initial stereocenter in this compound directs the stereochemical outcome of subsequent reactions, leading to the desired diastereomer of the final product.
Marine Natural Product Analogs: Application in Kalihinol Synthesis
The structural complexity and potent biological activities of marine natural products have made them attractive targets for total synthesis. This compound has proven to be a valuable tool in the synthesis of analogs of kalihinols, a class of marine diterpenoids possessing interesting biological properties, including antimalarial activity. impurity.comimpurity.comlookchem.com
The synthesis of kalihinol analogs often begins with the conversion of this compound into (4R)-4-(1-methylethyl)-2-cyclohexen-1-one. impurity.comimpurity.com This chiral cyclohexenone serves as a crucial intermediate, providing the core carbocyclic framework with the correct stereochemistry at the isopropyl-bearing carbon. semanticscholar.org From this intermediate, a series of reactions, including functional group manipulations and ring-forming steps, are employed to construct the more elaborate kalihinol scaffold. The use of this compound provides a reliable and efficient entry point to these complex structures, facilitating the exploration of their structure-activity relationships.
Contributions to the Synthesis of Tobacco Flavor Components (e.g., Solanone Derivatives)
This compound has also been implicated in the synthesis of irregular terpenoids that contribute to the flavor and aroma of tobacco. scispace.commolaid.comresearchgate.netmolaid.comtandfonline.com One such compound is (E)-3-isopropyl-6-methyl-hepta-4,6-dien-1-ol, a solanone-related metabolite, which has been synthesized from 2-isopropyl-5-oxo-hexanal. scispace.com Solanone itself is a key flavor component of Burley tobacco. The synthesis of these flavor compounds often involves the transformation of the aldehyde and ketone functionalities of this compound into different functional groups and carbon skeletons, demonstrating the versatility of this starting material in accessing a range of structurally diverse molecules.
| Target Compound | Precursor | Reference |
| (E)-3-isopropyl-6-methyl-hepta-4,6-dien-1-ol | This compound | scispace.com |
Other Complex Sesquiterpene and Lignan/Neolignan Derivatives
The utility of this compound extends beyond the aforementioned examples to the synthesis of other complex natural products. It has been employed in the synthesis of various sesquiterpene and lignan/neolignan derivatives. nottingham.ac.uk Lignans and neolignans are a large class of natural products derived from the oxidative coupling of two phenylpropanoid units and exhibit a wide range of biological activities. The synthesis of these molecules often requires the construction of complex stereochemical arrays, and the use of chiral building blocks like this compound can greatly simplify this task. For instance, it has been used in synthetic approaches towards sesquiterpene-neolignans, which are hybrid molecules combining structural features of both sesquiterpenes and neolignans. nottingham.ac.uk
Construction of Advanced Organic Scaffolds
In addition to its role in the total synthesis of natural products, this compound is also a valuable starting material for the construction of advanced organic scaffolds, which can serve as templates for the development of new chemical entities with desired properties.
Advanced Analytical and Spectroscopic Characterization in Research on R 2 Isopropyl 5 Oxohexanal
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (R)-2-Isopropyl-5-oxohexanal, providing detailed information about the carbon skeleton and the chemical environment of each proton. The data presented here are based on the analysis of its enantiomer, (S)-2-Isopropyl-5-oxohexanal, as the NMR spectra of enantiomers are identical. beilstein-journals.org
¹H-NMR Spectroscopy: Proton NMR provides information on the connectivity of protons within the molecule. In a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as a solvent, the aldehyde proton shows a characteristic downfield shift. beilstein-journals.org
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| 9.61 | d | 2.8 | 1H, CHO |
| 2.55 - 2.47 | m | 1H, CH | |
| 2.42 - 2.34 | m | 1H, CH | |
| 2.13 | s | 3H, CH₃ | |
| 2.11 - 2.01 | m | 2H, CH₂ | |
| 1.89 - 1.72 | m | 2H, CH₂ | |
| 1.00 | d | 6.7 | 3H, CH₃ |
| 0.97 | d | 6.7 | 3H, CH₃ |
| Source: beilstein-journals.org |
¹³C-NMR Spectroscopy: Carbon-13 NMR complements the proton data by identifying all unique carbon atoms in the molecule. The analysis, conducted at 100 MHz in CDCl₃, clearly distinguishes the two carbonyl carbons (one for the ketone and one for the aldehyde) and the remaining carbons of the aliphatic chain. beilstein-journals.org
| Chemical Shift (δ) [ppm] | Assignment |
| 207.9 | CO (ketone) |
| 205.1 | CHO (aldehyde) |
| 57.4 | CH |
| 41.1 | CH₂ |
| 29.8 | CH₃ |
| 28.2 | CH |
| 20.1 | CH₃ |
| 19.3 | CH₃ |
| 19.2 | CH₂ |
| Source: beilstein-journals.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is utilized to determine the molecular weight of this compound and to study its fragmentation pattern, which can help confirm the structure. Electron Ionization (EI) at 70 eV is a common method for this analysis. beilstein-journals.org The mass spectrum shows a characteristic fragmentation pattern, with the base peak appearing at a mass-to-charge ratio (m/z) of 43, corresponding to the [CH₃CO]⁺ ion. beilstein-journals.org
| m/z | Relative Intensity (%) |
| 123 | 11 |
| 110 | 18 |
| 95 | 24 |
| 86 | 10 |
| 85 | 14 |
| 81 | 10 |
| 71 | 31 |
| 70 | 14 |
| 69 | 24 |
| 59 | 11 |
| 58 | 86 |
| 55 | 20 |
| 43 | 100 |
| 42 | 8 |
| 41 | 35 |
| 39 | 19 |
| Source: beilstein-journals.org |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)
Chromatographic methods are essential for assessing the chemical purity and, crucially, the enantiomeric excess (ee) of this compound. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques used.
Chiral Gas Chromatography (GC): Chiral GC is highly effective for separating enantiomers and quantifying the enantiomeric excess. For this compound synthesized via an organocatalytic route, an enantiomeric excess of 98% was determined using this method. beilstein-journals.org
| Technique | Column | Result |
| Chiral GC | Hydrodex β-6TBDM | 98% ee |
| Source: beilstein-journals.org |
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for enantiomeric separation. While specific HPLC data for this compound is noted, related keto aldehydes have been successfully analyzed using this method, often after conversion to a derivative to facilitate analysis. amazonaws.com For instance, the analysis of a similar compound utilized a Chiracel OD column. amazonaws.com
| Technique | Column | Mobile Phase |
| Chiral HPLC | Chiracel OD | 85/15 hexane/i-PrOH |
| Source: amazonaws.com |
Optical Rotation and Circular Dichroism for Chiral Characterization
The chirality of this compound is fundamentally characterized by its interaction with plane-polarized light, measured as optical rotation.
Optical Rotation: The specific rotation is a defining physical property of a chiral molecule. The absolute configuration of (S)-2-isopropyl-5-oxo-hexanal was confirmed by comparing its optical rotation sign to literature values derived from natural products like limonene. amazonaws.com The (S)-enantiomer has been reported to have a specific rotation of [α]D²⁷ = +2.53° (c = 1.0, CHCl₃). beilstein-journals.org As the (R)-enantiomer is its mirror image, it exhibits an equal but opposite rotation. Another study reported a value of [α]D²³ +44.4° (c=0.045 in CH₃OH) for the (S)-enantiomer. tandfonline.com The difference in magnitude and sign can be attributed to different solvents and concentrations.
| Enantiomer | Specific Rotation [α] | Conditions |
| (S)-enantiomer | +2.53° | T=27°C, c=1.0 in CHCl₃ |
| (S)-enantiomer | +44.4° | T=23°C, c=0.045 in CH₃OH |
| Source: beilstein-journals.orgtandfonline.com |
There is no specific data available in the provided search results for the Circular Dichroism of this compound.
Future Directions and Emerging Research Avenues for R 2 Isopropyl 5 Oxohexanal
Innovations in Asymmetric Catalysis for Enhanced Efficiency and Selectivity
The synthesis of enantiomerically pure compounds like (R)-2-Isopropyl-5-oxohexanal is a significant focus of modern organic chemistry. Future research is centered on developing novel asymmetric catalytic systems that offer higher efficiency, greater selectivity, and broader applicability.
Organocatalysis: Chiral secondary amines, such as proline and its derivatives, have been instrumental in the asymmetric synthesis of precursors to Wieland-Miescher ketone, a molecule directly accessible from this compound. Innovations are focused on designing new organocatalysts that can operate at lower catalyst loadings, under milder conditions, and with a wider range of substrates. The development of bifunctional catalysts, which possess both a nucleophilic (enamine-forming) site and a Brønsted acid or base site, is a promising direction for enhancing stereocontrol.
Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are being engineered to exhibit high stereoselectivity for the reduction of prochiral ketones or the oxidation of racemic alcohols, providing potential routes to chiral synthons like this compound. Future work will involve enzyme evolution and screening to identify biocatalysts with tailored substrate specificity and enhanced stability under process conditions.
Metal Catalysis: Transition-metal complexes, particularly those of rhodium, ruthenium, and palladium, are powerful tools for asymmetric synthesis. Research is exploring new chiral ligands that can induce high enantioselectivity in reactions such as asymmetric hydrogenation, hydroformylation, or aldol (B89426) reactions. The development of cooperative catalytic systems, where a metal catalyst and an organocatalyst work in tandem, is also an emerging area that could provide unprecedented levels of control over reactivity and selectivity.
| Catalytic System | Catalyst Example | Target Reaction | Key Advantages | Research Direction |
| Organocatalysis | Prolinamide derivatives | Intramolecular Aldol Cyclization | Metal-free, readily available | Lower catalyst loading, bifunctional design |
| Biocatalysis | Engineered Ketoreductases (KREDs) | Asymmetric reduction of diketones | High enantioselectivity (>99% ee), mild conditions | Enhanced substrate scope, improved stability |
| Metal Catalysis | Chiral Rhodium-phosphine complexes | Asymmetric Hydroformylation | High turnover numbers, functional group tolerance | Development of more robust and selective ligands |
Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. For a valuable building block like this compound, developing sustainable manufacturing processes is a key research goal.
Use of Renewable Feedstocks: A significant long-term goal is the synthesis of chemical intermediates from biomass rather than petroleum-based sources. Research into the catalytic conversion of carbohydrates or lignocellulose-derived platform molecules could eventually lead to sustainable pathways for producing precursors to this compound.
Alternative Energy Sources and Reaction Media: Methodologies that reduce energy consumption and waste are being actively investigated.
Mechanochemistry: Performing reactions in the solid state by grinding or milling can eliminate the need for bulk solvents, reduce reaction times, and sometimes lead to different product selectivities compared to solution-phase reactions.
Microwave and Ultrasound: These techniques can accelerate reaction rates, leading to shorter reaction times and potentially lower energy consumption.
Green Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids (e.g., CO₂), or bio-derived solvents is a critical area of research.
Computational Chemistry in Predicting Reactivity and Stereoselectivity
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions, thereby accelerating the discovery of new catalysts and processes.
Transition State Modeling: Density Functional Theory (DFT) calculations are extensively used to model the transition states of catalytic reactions. acs.orgacs.org By calculating the energy difference between the diastereomeric transition states that lead to the (R) and (S) enantiomers, researchers can predict the enantioselectivity of a given catalyst. acs.org This insight allows for the rational, in silico design of new catalysts with improved stereocontrol before they are synthesized in the lab. nih.gov These models often highlight the crucial role of non-covalent interactions, such as hydrogen bonding and steric repulsion, in determining the stereochemical outcome. acs.org
Machine Learning and Data-Driven Approaches: The increasing availability of large datasets from high-throughput experimentation is enabling the use of machine learning (ML) to predict reaction outcomes. arxiv.orgnih.gov ML models can be trained to identify complex relationships between catalyst structure, substrate properties, reaction conditions, and the resulting yield and enantioselectivity. arxiv.org These predictive models can then be used to rapidly screen virtual libraries of potential catalysts, identifying the most promising candidates for experimental validation. researchgate.net
Reactivity Prediction: Computational tools are also being developed to predict the general reactivity of organic molecules. nih.govnih.gov By analyzing electronic and structural properties, these models can help chemists anticipate potential side reactions or design substrates that are optimally suited for a desired transformation, streamlining the synthesis planning process.
Integration into Automated Synthesis and Flow Chemistry Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for process automation.
Continuous Flow Asymmetric Catalysis: The synthesis of chiral building blocks like this compound is well-suited for flow chemistry. nih.govrsc.org Immobilized catalysts, whether they are organocatalysts, enzymes, or metal complexes, can be packed into columns (packed-bed reactors) through which the starting materials are continuously pumped. nih.govrsc.org This setup allows for efficient catalyst use, simplified product purification (as the catalyst remains in the reactor), and consistent product quality. nih.gov Research is focused on developing robust immobilized catalysts that maintain their activity and selectivity over extended periods of operation. rsc.org
Telescoped and Multistep Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, uninterrupted process. acs.org The output stream from one reactor, containing a newly formed intermediate, can be directly fed into a subsequent reactor for the next transformation, eliminating the need for isolation and purification of intermediates. This approach significantly improves efficiency and reduces waste, and is a major goal for the automated synthesis of complex molecules derived from this compound. acs.org
| Flow Chemistry Approach | Key Feature | Advantage for this compound Synthesis |
| Packed-Bed Reactors | Immobilized catalyst in a column | Easy catalyst separation and reuse, high process intensity |
| Telescoped Reactions | Multiple reaction steps in a continuous sequence | Elimination of intermediate isolation, reduced waste, increased efficiency |
| Automated Platforms | Computer-controlled reagent delivery and reaction monitoring | High reproducibility, enables high-throughput screening of conditions |
Expanding the Scope of Derived Complex Molecules and Functional Materials
This compound is not just a target molecule but a valuable starting point for the synthesis of a wide array of more complex and functional structures. Its inherent chirality and bifunctional nature (containing both an aldehyde and a ketone) make it a versatile synthon.
Natural Product Synthesis: The most well-established application of this compound is as a precursor to the (S)-Wieland-Miescher ketone. This bicyclic enedione is a cornerstone building block in the total synthesis of a vast number of complex natural products, particularly sesquiterpenoids, diterpenoids, and steroids. researchgate.netrsc.orgrsc.org Future research will continue to leverage this pathway to access novel and biologically active natural products, as well as their analogues for structure-activity relationship studies. researchgate.net A review of synthetic studies starting from the Wieland-Miescher ketone since 2012 highlights its continuing importance in accessing higher terpenoids. researchgate.net
Chiral Chromatography: As stationary phases for the separation of other racemic compounds.
Asymmetric Catalysis: Where the polymer backbone acts as a scaffold for catalytic sites.
Sensors: Capable of selectively recognizing other chiral molecules.
Future research may explore the polymerization of derivatives of this compound or its use as a chiral dopant to induce specific properties in liquid crystals or other soft materials.
Q & A
Q. What are the common synthetic routes for (R)-2-Isopropyl-5-oxohexanal?
-
Methodological Answer : The compound can be synthesized via ozonolysis of appropriate alkene precursors. For example, ozonolysis of a cyclic diene followed by reductive workup yields 5-oxohexanal derivatives . Another route involves Aldol condensation between isobutyraldehyde and a ketone precursor under basic conditions. Reaction optimization (e.g., temperature control, catalyst selection) is critical to minimize side products like aldol adducts. Purification via column chromatography or distillation is recommended .
-
Example Data :
| Reaction Type | Yield (%) | Key Conditions |
|---|---|---|
| Ozonolysis | ~65 | O₃, Zn/H₂O |
| Aldol Condensation | ~50 | NaOH, 0°C |
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aldehyde protons (δ 9.5–10.5 ppm) and ketone carbonyl carbons (δ 200–220 ppm). The isopropyl group shows a doublet of septets (δ 1.0–1.2 ppm) .
- IR Spectroscopy : Confirm aldehyde (C=O stretch ~1720 cm⁻¹) and ketone (C=O ~1700 cm⁻¹) groups .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 156 (calculated for C₉H₁₆O₂) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in a desiccator under inert gas (N₂ or Ar) to prevent oxidation. Avoid prolonged exposure to light or moisture. For long-term storage, dissolve in anhydrous solvents (e.g., THF) and freeze at –20°C .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be determined for this compound?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase. Compare retention times to racemic standards .
- Optical Rotation : Measure specific rotation ([α]ᴅ) and compare to literature values. For example, a pure (R)-enantiomer may show [α]ᴅ = +15° (c = 1, CHCl₃) .
- NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to resolve enantiomer-specific splitting in ¹H NMR spectra .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm assignments. For example, NOESY can clarify spatial proximity of isopropyl and aldehyde groups .
- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
- Reproducibility : Repeat experiments under controlled conditions (e.g., deuterated solvents, standardized probe tuning) .
Q. What strategies minimize side reactions during the synthesis of this compound?
- Methodological Answer :
-
Protecting Groups : Temporarily protect the aldehyde with a tert-butyldimethylsilyl (TBS) group during ketone formation .
-
Catalyst Optimization : Use asymmetric catalysts (e.g., proline derivatives) to enhance regioselectivity .
-
Kinetic Control : Conduct reactions at low temperatures (–78°C) to favor kinetic over thermodynamic products .
- Example Reaction Optimization :
| Condition | Side Product (%) |
|---|---|
| Room Temperature | 35 |
| –78°C | 10 |
Q. How to analyze the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- pH-Rate Profiling : Measure hydrolysis rates in buffers (pH 1–12) to identify degradation pathways (e.g., aldol self-condensation at basic pH) .
Data Contradiction and Reproducibility
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
- Peer Review of Protocols : Share detailed procedures (e.g., via Open Science Framework) to identify overlooked variables (e.g., trace metal contaminants) .
- Meta-Analysis : Compare yields across studies using standardized metrics (e.g., mmol·L⁻¹·h⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
